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Introduction
Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin, playing a

critical role in gene regulation. The Histone H2B family is integral to the formation of the

nucleosome core, and its variants and post-translational modifications are key in regulating

chromatin structure, DNA repair, and transcription.[1] This document describes the application

of CRISPR/Cas9 technology to edit the hypothetical novel histone variant, H2Bmy85frx.

The targeted modification of H2Bmy85frx offers a powerful tool to investigate its specific

functions, which could be distinct from other H2B variants that are known to be involved in

processes like spermatogenesis or neuronal longevity.[2][3][4][5] Understanding the role of this

specific variant could provide new insights into epigenetic regulation and open avenues for

therapeutic intervention in diseases where chromatin dynamics are dysregulated. These

protocols provide a comprehensive framework for designing, executing, and validating the

knockout of H2Bmy85frx in a human cell line.

Hypothetical Signaling Pathway Involving
H2Bmy85frx
Post-translational modifications of histones, such as phosphorylation and acetylation, are

crucial for signaling cascades that alter gene expression.[1] For instance, H2B phosphorylation
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at serine 14 is linked to apoptosis-induced chromatin condensation, while acetylation of N-

terminal tails is a hallmark of transcriptional activation.[1][6] The diagram below illustrates a

hypothetical pathway where an external cellular stress signal leads to the phosphorylation of

H2Bmy85frx, influencing chromatin accessibility and the expression of stress-response genes.
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Caption: Hypothetical signaling cascade for H2Bmy85frx activation.
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Experimental Workflow: H2Bmy85frx Knockout
The overall process for generating and validating an H2Bmy85frx knockout cell line involves

several key stages, from initial guide RNA design to final clonal selection and verification. The

workflow is designed to ensure high efficiency and specificity.
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1. sgRNA Design & Selection
(Targeting H2Bmy85frx Exon 1)

2. sgRNA Cloning
(Into Cas9 Expression Vector)

3. Transfection
(Deliver Plasmid into HEK293T Cells)

4. Puromycin Selection
(Select for Transfected Cells)

5. Genomic DNA Extraction
(From Pooled Cell Population)

6. Editing Efficiency Analysis
(T7E1 Assay or TIDE)

7. Single-Cell Cloning
(Isolate Individual Edited Cells)

If efficiency >10%

8. Clonal Expansion & Screening
(Identify Homozygous Knockouts)

9. Validation
(Sanger Sequencing & Western Blot)
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Caption: Workflow for generating H2Bmy85frx knockout cell lines.
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Data Presentation
Quantitative data is essential for evaluating the success of each stage of the CRISPR/Cas9

editing process. The following tables summarize hypothetical results for the knockout of

H2Bmy85frx.

Table 1: sgRNA Design and Predicted Efficacy sgRNAs were designed to target the first exon

of H2Bmy85frx. On-target efficiency was predicted using the Rule Set 3 algorithm, and off-

target potential was assessed using the MIT Specificity Score.

sgRNA ID
Target Sequence
(5' - 3')

On-Target Score
(Rule Set 3)

Off-Target Score
(MIT)

H2B-1
GTCATCGGTCGTAG

CTACCGAGG
71 95

H2B-2
ACGGTACGTTCAGA

CTGCTATGG
65 91

H2B-3
CCAGTCAGTTACGT

ACGATTCGG
58 82

(PAM sequence in

bold)

Table 2: Editing Efficiency by T7 Endonuclease I (T7E1) Assay Genomic DNA was harvested

from pooled HEK293T cells 72 hours post-transfection. The target locus was amplified by PCR,

and the product was subjected to a T7E1 assay to estimate indel frequency.

sgRNA ID Indel Frequency (%)

H2B-1 22.5%

H2B-2 18.2%

H2B-3 11.7%

Negative Control < 1%
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Table 3: Off-Target Analysis for sgRNA H2B-1 The top 3 potential off-target sites for the most

efficient sgRNA (H2B-1) were analyzed by Sanger sequencing. No indels were detected.

Potential Off-Target
Locus

Chromosome Mismatches
Indel Frequency
(%)

OT-1 chr3 2 Not Detected

OT-2 chr11 3 Not Detected

OT-3 chrX 3 Not Detected

Experimental Protocols
Protocol 1: sgRNA Design and Cloning

sgRNA Design:

Obtain the coding sequence for H2Bmy85frx.

Use an online design tool (e.g., Broad Institute GPP, Synthego Design Tool) to identify

potential 20-nucleotide sgRNA sequences targeting an early exon.[7]

Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. Ensure

the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM),

typically 'NGG' for S. pyogenes Cas9.[8][9]

Oligonucleotide Synthesis:

Order pairs of complementary DNA oligonucleotides for each selected sgRNA. Add

appropriate overhangs for cloning into your chosen vector (e.g., BsmBI overhangs for

lentiCRISPRv2).

Top Oligo: 5’- CACCG[20-nt Guide Sequence] -3’

Bottom Oligo: 5’- AAAC[Reverse Complement of Guide]C -3’

Vector Preparation:
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Digest 1-2 µg of a Cas9-sgRNA expression plasmid (e.g., lentiCRISPRv2, which also

contains a puromycin resistance cassette) with the appropriate restriction enzyme (e.g.,

BsmBI).

Dephosphorylate the linearized vector using Calf Intestinal Phosphatase (CIP) to prevent

self-ligation.

Purify the linearized vector using a gel extraction kit.

Oligo Annealing and Ligation:

Phosphorylate and anneal the oligonucleotide pairs by mixing 1 µL of each oligo (100 µM),

1 µL of T4 Ligation Buffer (10X), and 6.5 µL of nuclease-free water. Incubate at 37°C for

30 min, then 95°C for 5 min, and ramp down to 25°C at 5°C/min.

Set up a ligation reaction with the linearized vector and the annealed oligo duplex using T4

DNA Ligase. Incubate at room temperature for 1-2 hours.

Transformation:

Transform the ligation product into competent E. coli (e.g., Stbl3).

Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

Pick colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.

Verify successful cloning by Sanger sequencing.

Protocol 2: Cell Culture and Transfection
Cell Culture:

Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO2 incubator.

Ensure cells are healthy and sub-confluent (~70-80%) on the day of transfection.

Transfection:
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Plate 2.5 x 10^5 cells per well in a 6-well plate 24 hours before transfection.

On the day of transfection, transfect cells with 2.5 µg of the cloned sgRNA-Cas9 plasmid

using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the

manufacturer's protocol.

Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive

control (e.g., an sgRNA targeting a gene like CCR5).

Antibiotic Selection:

48 hours post-transfection, begin selection by adding puromycin to the culture medium at

a pre-determined optimal concentration (e.g., 1-2 µg/mL for HEK293T).

Replace the medium with fresh puromycin-containing medium every 2-3 days until a

stable, resistant population of cells is established.

Protocol 3: Validation of Editing Efficiency (T7E1 Assay)
The T7 Endonuclease I (T7E1) assay is a cost-effective method to detect insertions and

deletions (indels) in a pooled cell population.[10][11]

Genomic DNA Extraction:

Harvest the puromycin-selected cells and extract genomic DNA (gDNA) using a

commercial kit.

PCR Amplification:

Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site.

[11]

Perform PCR using a high-fidelity polymerase with ~100 ng of gDNA as a template.

Run the PCR product on an agarose gel to confirm amplification of a single band of the

correct size. Purify the PCR product.

Heteroduplex Formation:
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In a thermocycler, denature and re-anneal 200 ng of the purified PCR product to form

heteroduplexes between wild-type and mutated DNA strands:

95°C for 5 min

Ramp down from 95°C to 85°C at -2°C/s

Ramp down from 85°C to 25°C at -0.1°C/s

Hold at 4°C

T7E1 Digestion:

Incubate the re-annealed PCR product with T7 Endonuclease I enzyme at 37°C for 15-20

minutes.

Analysis:

Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments

in addition to the parent band indicates successful editing.

Quantify band intensities using densitometry to estimate the percentage of indels using

the following formula:

% Indels = 100 x (1 - (1 - (sum of cleaved bands) / (sum of all bands))^0.5)

Note: For more precise quantification, Sanger sequencing followed by TIDE (Tracking of Indels

by Decomposition) analysis or Next-Generation Sequencing (NGS) is recommended, as T7E1

can sometimes inaccurately estimate editing efficiency.[10][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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